3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide
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Overview
Description
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide is a complex organic compound that features both pyridine and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and imidazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and omeprazole share the imidazole moiety and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also contain the pyridine ring and are used in various therapeutic applications.
Uniqueness
What sets 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide apart is its unique combination of both pyridine and imidazole moieties, which may confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C20H20N4O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C20H20N4O4/c1-13-10-16(25)12-18(27)24(13)8-6-17(26)22-15-5-3-4-14(11-15)19(28)20-21-7-9-23(20)2/h3-5,7,9-12,25H,6,8H2,1-2H3,(H,22,26) |
InChI Key |
JPLJCDVFPDTADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C)O |
Origin of Product |
United States |
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